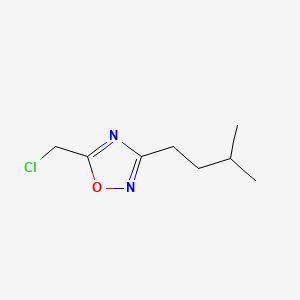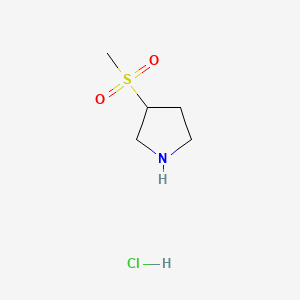![molecular formula C12H12ClN3O B596614 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine CAS No. 1260169-39-8](/img/structure/B596614.png)
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-cyclopropoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro-cyclopropoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a chloro-cyclopropoxyphenyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-4-amine
- 3-(5-chloro-2-ethoxyphenyl)-1H-pyrazol-4-amine
- 3-(5-chloro-2-propoxyphenyl)-1H-pyrazol-4-amine
Uniqueness
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1260169-39-8 |
|---|---|
Fórmula molecular |
C12H12ClN3O |
Peso molecular |
249.698 |
Nombre IUPAC |
5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c13-7-1-4-11(17-8-2-3-8)9(5-7)12-10(14)6-15-16-12/h1,4-6,8H,2-3,14H2,(H,15,16) |
Clave InChI |
AFRYRLWMYDRRDD-UHFFFAOYSA-N |
SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)C3=C(C=NN3)N |
Sinónimos |
3-(5-Chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-aMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)
![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)
![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)



![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)




